2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide
Description
Chemical Structure and Key Features The compound 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide is a structurally complex acetamide derivative featuring:
- A 4-bromophenoxy group linked to the acetamide backbone, contributing steric bulk and electron-withdrawing properties.
- A tetrahydrothiophen-3-yl sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl), which enhances solubility and metabolic stability due to its sulfone group.
Properties
Molecular Formula |
C21H24BrNO4S |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H24BrNO4S/c1-2-16-3-5-17(6-4-16)13-23(19-11-12-28(25,26)15-19)21(24)14-27-20-9-7-18(22)8-10-20/h3-10,19H,2,11-15H2,1H3 |
InChI Key |
ZHQCVDLFFIXALY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Notes:
- Molar Mass : The target compound’s molecular weight is estimated based on structural similarity to .
- Thermal Stability : The crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide highlights the role of hydrogen bonding (N–H⋯O) in stabilizing analogues, a feature likely shared with the target compound.
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-bromophenoxy group in the target compound may enhance halogen bonding compared to 2-methoxyphenoxy in or 3-chlorophenyl in benzothiazole derivatives .
Synthetic Strategies :
- The target compound’s synthesis likely parallels methods for 7j (NaH/DMF-mediated alkylation) and 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (EDC coupling).
Pharmacological Potential: While thiadiazole derivatives (e.g., 5e ) are often antimicrobial, sulfone-containing acetamides (e.g., ) are explored for kinase inhibition. The target compound’s hybrid structure suggests dual applicability.
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